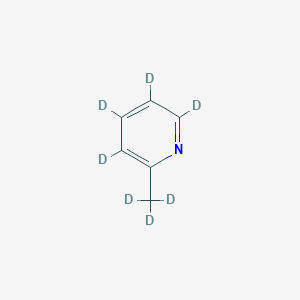![molecular formula C12H10N2 B165446 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline CAS No. 133778-59-3](/img/structure/B165446.png)
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline, also known as MCPQ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. MCPQ is a tricyclic compound that contains a quinoxaline ring system fused to a cyclopentene ring.
Mechanism Of Action
The mechanism of action of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is not well understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been shown to bind to the dopamine transporter, a protein that regulates the levels of dopamine in the brain.
Biochemical And Physiological Effects
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline in lab experiments is its ability to selectively inhibit specific enzymes and receptors in the body. This allows researchers to study the effects of specific biochemical pathways and signaling pathways. However, one limitation of using 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. One area of research is the development of more efficient and cost-effective synthesis methods for 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. Another area of research is the identification of new targets for 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline inhibition, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the study of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline in combination with other compounds could provide new insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline involves the reaction of 2-amino-3-carboxylic acid with cyclopentadiene in the presence of a catalyst. The resulting intermediate is then cyclized to form 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. The synthesis of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science.
properties
CAS RN |
133778-59-3 |
|---|---|
Product Name |
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline |
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3,10-diazatetracyclo[10.1.1.02,11.04,9]tetradeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H10N2/c1-2-4-10-9(3-1)13-11-7-5-8(6-7)12(11)14-10/h1-4,7-8H,5-6H2 |
InChI Key |
NNPGWGQAGZUAPL-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3=NC4=CC=CC=C4N=C23 |
Canonical SMILES |
C1C2CC1C3=NC4=CC=CC=C4N=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



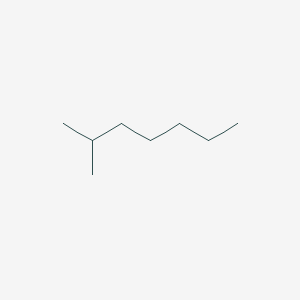
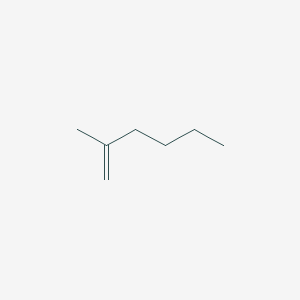
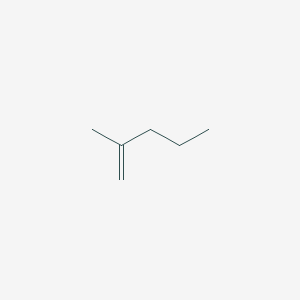
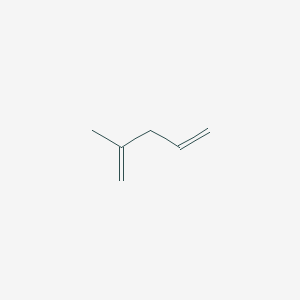
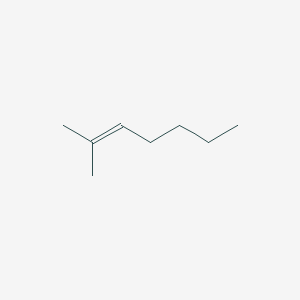
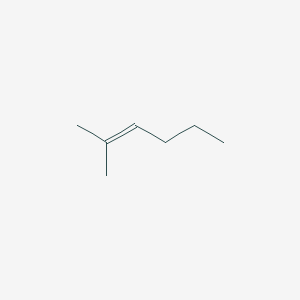
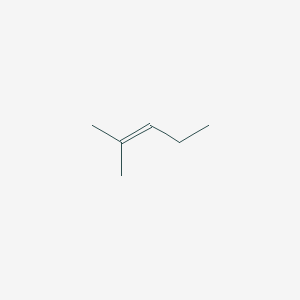
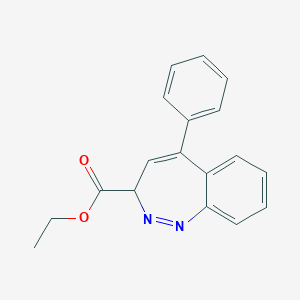
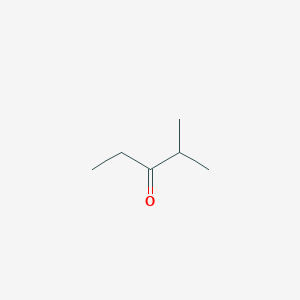

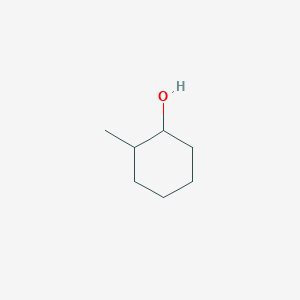
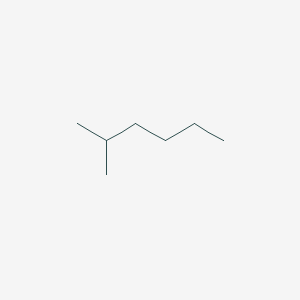
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
